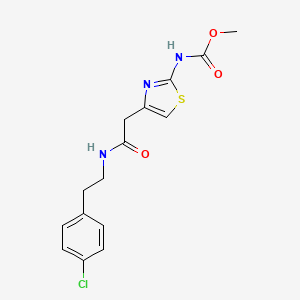![molecular formula C42H36N2O2 B2666609 N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide CAS No. 349617-99-8](/img/structure/B2666609.png)
N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Stereolithographic 3D Printing in Pharmaceutical Formulations
The compound has potential applications in the field of pharmaceuticals, particularly in the fabrication of drug-loaded tablets with modified-release characteristics using Stereolithographic (SLA) 3D printing technology. This technology allows for the creation of solid objects by photopolymerising monomers, such as polyethylene glycol diacrylate (PEGDA), with the compound acting as a photoinitiator. This approach enables the manufacture of drug-loaded tablets with specific extended-release profiles, which could revolutionize the production of oral dosage forms for industrial or personalized medicine applications (Jie Wang et al., 2016).
Ubiquitous Presence in Human Urine: Sources and Implications
This compound, as part of the metabolic pathway of certain pharmaceuticals such as acetaminophen, highlights the ubiquitous exposure and body burden of its metabolites in the general population. Its presence in human urine indicates exposure to aniline or aniline-releasing substances, which are important considerations in understanding environmental and occupational health risks. The study emphasizes the need for further investigation into the sources of internal body burdens and their implications for human health (H. Modick et al., 2014).
Antioxidant and Radical Scavenging Activities
The antioxidant and radical scavenging activities of phenolic derivatives, including compounds structurally related to N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide, have been studied for their potential therapeutic benefits. These activities are crucial for developing treatments that mitigate oxidative stress and inflammation, which are underlying factors in many chronic diseases. The findings suggest that these compounds could be valuable in designing new antioxidant therapies (T. Dinis et al., 1994).
Applications in Synthesis and Characterization of Novel Polymers
Research into the synthesis and characterization of novel polymers with pendent triphenylamine units demonstrates the compound's relevance in materials science. These polymers exhibit amorphous characteristics, high solubility in organic solvents, and the ability to form transparent, tough, and flexible films. The thermal and photophysical properties of these materials indicate their potential applications in electronic devices and as electrochromic materials, highlighting the versatility of the compound in developing advanced materials (Shu-Hua Cheng et al., 2005).
Antitumor Benzothiazoles Synthesis
In antitumor research, derivatives of the compound have been synthesized to investigate their role in the antitumor activities of parent amines. These studies provide insights into the mechanism of action of these benzothiazoles and their potential therapeutic applications in treating various cancers. The metabolic transformations, including N-acetylation and oxidation, are central to understanding the pharmacokinetics and pharmacodynamics of these compounds, offering a pathway for developing novel anticancer drugs (M. Chua et al., 1999).
properties
IUPAC Name |
N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2/c1-29-27-35(23-25-37(29)43-41(45)39(31-15-7-3-8-16-31)32-17-9-4-10-18-32)36-24-26-38(30(2)28-36)44-42(46)40(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-28,39-40H,1-2H3,(H,43,45)(H,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJWSINXVKNNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)


![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)
![6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2666544.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)